Cas no 19391-83-4 (2,4-Diaminobutanoic acid hydrochloride)
2,4-Diaminobutanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2,4-Diaminobutanoic acid hydrochloride
- a:b-Diaminopropionic Acid Hydrochloride
- B-DIAMINOPROPIONIC ACID HYDROCHLORIDE
- CHEMBL1986815
- AKOS022185366
- Butanoic acid,4-diamino-, dihydrochloride
- (S)-2,4-Diaminobutyric acid hydrochloride
- 2,4-diaminobutanoic acid;hydrochloride
- 19391-83-4
- 2,4-Diaminobutanoicacidhydrochloride
- NSC-41117
- (2S)-2,4-diaminobutanoic acid, chloride
- 6970-28-1
- L-Dab-OH⋅HCl
- SCHEMBL2398999
- NSC41117
- L-2,4-Diaminobutyric acid monohydrochloride
-
- Inchi: 1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H
- InChI Key: BFPDKDOFOZVSLY-UHFFFAOYSA-N
- SMILES: Cl.OC(C(CCN)N)=O
Computed Properties
- Exact Mass: 154.0509053g/mol
- Monoisotopic Mass: 154.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 84.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.3Ų
2,4-Diaminobutanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI834-1g |
2,4-Diaminobutanoic acid hydrochloride |
19391-83-4 | 95+% | 1g |
152CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI834-25g |
2,4-Diaminobutanoic acid hydrochloride |
19391-83-4 | 95+% | 25g |
2730CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI834-10g |
2,4-Diaminobutanoic acid hydrochloride |
19391-83-4 | 95+% | 10g |
1170CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI834-250mg |
2,4-Diaminobutanoic acid hydrochloride |
19391-83-4 | 95+% | 250mg |
76CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI834-5g |
2,4-Diaminobutanoic acid hydrochloride |
19391-83-4 | 95+% | 5g |
624CNY | 2021-05-07 |
2,4-Diaminobutanoic acid hydrochloride Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 2,4-Diaminobutanoic acid hydrochloride
2,4-Diaminobutanoic Acid Hydrochloride (CAS No. 19391-83-4): An Overview of Its Properties, Applications, and Recent Research
2,4-Diaminobutanoic acid hydrochloride (CAS No. 19391-83-4) is a versatile compound with significant applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis. This compound is a hydrochloride salt of 2,4-diaminobutanoic acid, which is an amino acid derivative with unique structural and functional properties. In this article, we will delve into the chemical properties, applications, and recent research developments surrounding 2,4-diaminobutanoic acid hydrochloride.
Chemical Properties:
2,4-Diaminobutanoic acid hydrochloride is a white crystalline solid that is highly soluble in water. Its molecular formula is C4H10N2O2HCl, and its molecular weight is approximately 153.6 g/mol. The compound's structure features two amino groups (-NH2) and a carboxylic acid group (-COOH) attached to a butane backbone. The presence of these functional groups imparts unique chemical reactivity and biological activity to the molecule.
The hydrochloride salt form of 2,4-diaminobutanoic acid enhances its solubility in aqueous solutions, making it suitable for various biochemical and pharmaceutical applications. The compound's pKa values are crucial for understanding its behavior in different pH environments. The carboxylic acid group has a pKa of around 2.0, while the amino groups have pKa values of approximately 9.0 and 10.5.
Applications in Pharmaceuticals:
2,4-Diaminobutanoic acid hydrochloride has gained attention in the pharmaceutical industry due to its potential as a building block for the synthesis of bioactive compounds. It can be used as an intermediate in the production of peptides and proteins with specific biological activities. For instance, it has been employed in the synthesis of peptides that exhibit anti-inflammatory and neuroprotective properties.
In addition to its use as a synthetic intermediate, 2,4-diaminobutanoic acid hydrochloride has been explored for its potential therapeutic applications. Recent studies have investigated its role in modulating cellular signaling pathways and its effects on gene expression. For example, research has shown that derivatives of this compound can inhibit the activity of specific enzymes involved in inflammatory responses and cancer progression.
Biochemical and Biotechnological Applications:
The unique structural features of 2,4-diaminobutanoic acid hydrochloride make it a valuable tool in biochemical research. It can be used to study protein-protein interactions and to develop novel assays for detecting specific biomolecules. The compound's ability to form stable complexes with metal ions also makes it useful in chelation therapy and other metal-based therapeutic approaches.
In biotechnology, 2,4-diaminobutanoic acid hydrochloride has been utilized in the development of biosensors and diagnostic tools. Its high solubility and stability in aqueous solutions enable it to be incorporated into various sensor designs for detecting analytes such as glucose, lactate, and other metabolites.
Recent Research Developments:
The scientific community continues to explore new applications and properties of 2,4-diaminobutanoic acid hydrochloride. Recent studies have focused on its potential as a scaffold for drug delivery systems. Researchers have developed nanoparticles containing this compound to enhance the delivery of therapeutic agents to target sites within the body. These nanoparticles have shown promise in improving drug efficacy while reducing side effects.
Another area of active research involves the use of 2,4-diaminobutanoic acid hydrochloride in tissue engineering and regenerative medicine. Studies have demonstrated that this compound can promote cell adhesion and proliferation on biomaterial surfaces, making it a valuable component in the design of scaffolds for tissue repair.
Safety Considerations:
Safety is a critical aspect when handling any chemical compound. While 2,4-diaminobutanoic acid hydrochloride is generally considered safe for laboratory use when proper precautions are taken, it is essential to follow standard safety protocols to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.
In conclusion, 2,4-diaminobutanoic acid hydrochloride (CAS No. 19391-83-4) is a multifaceted compound with a wide range of applications in pharmaceuticals, biotechnology, and chemical synthesis. Its unique chemical properties make it an invaluable tool for researchers and scientists working in these fields. As ongoing research continues to uncover new uses and properties of this compound, its importance is likely to grow even further.